

An In-depth Technical Guide to 2-

(Trifluoromethyl)cinnamic acid

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

Cat. No.: B3030857

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Introduction

2-(Trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

2-(Trifluoromethyl)cinnamic acid is a white to off-white crystalline solid. There is some ambiguity in the literature and commercial sources regarding its CAS number; both 98386-81-3 (for the (E)-isomer) and 2062-25-1 are frequently cited for this compound.[1][2][3][4][5][6][7][8] [9] Researchers are advised to verify the specific isomer and associated CAS number when sourcing this chemical.



Property	Value	Reference(s)
Molecular Formula	C10H7F3O2	[1][2][3][5][8][9]
Molecular Weight	216.16 g/mol	[1][2][3][5][8]
Melting Point	201-207 °C	[1][3][4][6][8]
Appearance	White to almost white powder/crystal	[1][3][4][6]
Purity	≥98% (GC)	[3][4][6]
MDL Number	MFCD00004381	[1][2][3][5][8][9]

Synthesis of 2-(Trifluoromethyl)cinnamic acid

The synthesis of **2-(Trifluoromethyl)cinnamic acid** can be achieved through several established organic reactions, with the Knoevenagel condensation being a common and effective method. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from the synthesis of the isomeric 3-(Trifluoromethyl)cinnamic acid and is a standard procedure for this class of compounds.

Materials:

- 2-(Trifluoromethyl)benzaldehyde
- Malonic acid
- Pyridine (anhydrous)
- Piperidine
- Hydrochloric acid (concentrated)

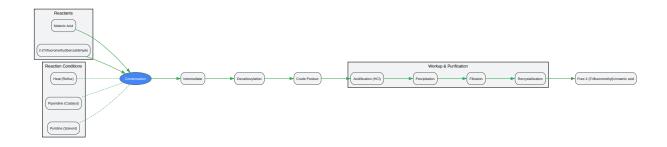


- Ice
- Ethanol or an isopropanol/water mixture for recrystallization

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), and anhydrous pyridine (as solvent).
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
- Dry the crude product.
- Recrystallize the crude **2-(Trifluoromethyl)cinnamic acid** from a suitable solvent system (e.g., ethanol or an isopropanol/water mixture) to yield the pure product.[10]





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Figure 1: Workflow for the synthesis of **2-(Trifluoromethyl)cinnamic acid** via Knoevenagel condensation.

Biological Activity and Potential Applications

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the cinnamic acid scaffold, making **2-(Trifluoromethyl)cinnamic acid** a compound of interest in drug discovery. [6][7][8] Its primary reported biological activity is the inhibition of the gastric proton pump (H+/K+-ATPase).

Proton Pump (H+/K+-ATPase) Inhibition



2-(Trifluoromethyl)cinnamic acid has been identified as an inhibitor of the H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach.[8] This inhibitory action suggests its potential as a therapeutic agent for acid-related gastrointestinal disorders such as gastritis and gastric ulcers. The mechanism of inhibition by many cinnamic acid derivatives involves interference with the enzyme's ATPase activity, which is crucial for the pumping of protons into the gastric lumen.

Potential Anti-Inflammatory Activity

While specific studies on the anti-inflammatory mechanism of **2-(Trifluoromethyl)cinnamic acid** are limited, many cinnamic acid derivatives are known to possess anti-inflammatory properties.[11][12][13] These effects are often mediated through the inhibition of key inflammatory signaling pathways. Given its structural similarity to other anti-inflammatory cinnamic acids, it is plausible that **2-(Trifluoromethyl)cinnamic acid** may also exert its effects through similar mechanisms.

Potential Signaling Pathways

The precise signaling pathways modulated by **2-(Trifluoromethyl)cinnamic acid** have not been fully elucidated. However, based on its known activity as a proton pump inhibitor and the established mechanisms of related compounds, several potential pathways can be hypothesized.

H+/K+-ATPase Inhibition Pathway

The primary target of **2-(Trifluoromethyl)cinnamic acid** is the H+/K+-ATPase in parietal cells of the stomach lining. Inhibition of this proton pump leads to a decrease in gastric acid secretion. This is a direct enzymatic inhibition rather than a complex signaling cascade.



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Figure 2: Proposed mechanism of action for gastric acid reduction by 2-(Trifluoromethyl)cinnamic acid.

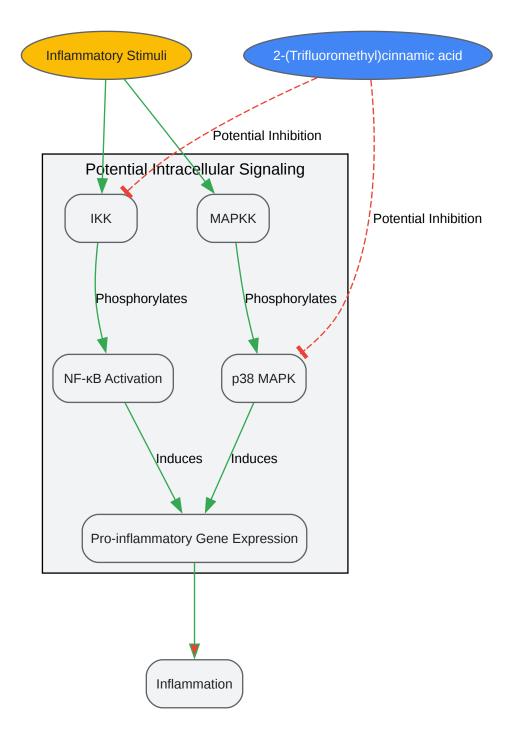


Potential Anti-Inflammatory Signaling Pathways

Based on studies of other cinnamic acid derivatives, **2-(Trifluoromethyl)cinnamic acid** may influence inflammatory responses through pathways such as NF-κB and MAPK.[14] It is important to note that these are hypothesized pathways and require experimental validation for this specific compound.

- NF-κB Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Some cinnamic acid derivatives can modulate the phosphorylation of p38 MAPK, thereby affecting downstream inflammatory responses.[15]





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Figure 3: Hypothesized anti-inflammatory signaling pathways potentially modulated by **2- (Trifluoromethyl)cinnamic acid.**

Conclusion



2-(Trifluoromethyl)cinnamic acid is a versatile chemical intermediate with established utility in the synthesis of pharmaceuticals and other advanced materials. Its primary known biological activity is the inhibition of the gastric H+/K+-ATPase, positioning it as a candidate for the development of drugs targeting acid-related gastrointestinal disorders. While its specific effects on inflammatory signaling pathways require further investigation, the broader class of cinnamic acid derivatives demonstrates significant anti-inflammatory potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full pharmacological potential.

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